N-乙基-2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)乙酰胺

描述

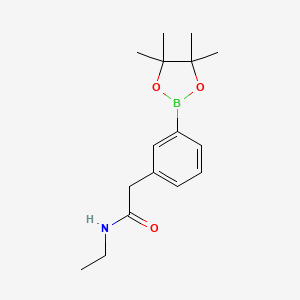

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound with a complex structure that includes a boronic ester group. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of other complex molecules.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as an anticancer agent. The compound's structure allows it to function as a bioisostere for amides, which can enhance the potency of inhibitors targeting various kinases involved in cancer progression. For instance, modifications to the acetamide group have shown improved activity against specific cancer cell lines by enhancing binding affinity to target proteins such as GSK-3β and CSNK2A2 .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit kinases that play crucial roles in cellular signaling pathways. For example, studies indicate that derivatives of this compound can inhibit GSK-3β with high potency (IC50 values in the nanomolar range), suggesting its potential use in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

Physicochemical Properties

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibits favorable physicochemical properties that enhance its bioavailability and stability:

- Molecular Weight: Approximately 290.162 g/mol

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 377.7 ± 25.0 °C at 760 mmHg

These properties are critical for optimizing drug formulations and ensuring effective delivery in biological systems .

Metabolic Stability

Research has demonstrated that modifications to the compound's structure can improve metabolic stability in liver microsomes. This is essential for developing therapeutic agents that require prolonged activity in vivo without rapid degradation .

Polymer Chemistry

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can be utilized in polymer synthesis due to its boron-containing moiety. The presence of the dioxaborolane group allows for cross-linking reactions in polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

Sensors and Catalysts

The unique chemical structure of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide makes it suitable for developing chemical sensors and catalysts. Its ability to interact with various substrates can be harnessed for selective detection of analytes or catalytic processes in organic synthesis.

Case Studies

作用机制

Target of Action

The primary target of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Mode of Action

It is known that this compound is an important raw material in the synthesis of diaryl derivatives, which act as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, thereby influencing the production of leukotrienes, a group of bioactive lipids that play a key role in inflammation and allergic reactions.

Biochemical Pathways

The biochemical pathways affected by N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are those involving the 5-lipoxygenase enzyme and the production of leukotrienes . By regulating the activity of FLAP, this compound can influence the conversion of arachidonic acid to leukotrienes, potentially altering the course of inflammatory and allergic responses.

Result of Action

The molecular and cellular effects of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide’s action are likely to be related to its regulatory effects on FLAP and, consequently, the 5-lipoxygenase enzyme . By influencing the production of leukotrienes, this compound could potentially modulate inflammatory and allergic responses at the cellular level.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of reaction parameters such as temperature, pressure, and reagent addition. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

Reduction: The compound can be reduced to form various hydrocarbon derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

Oxidation: Phenol derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Biaryl compounds.

相似化合物的比较

Similar Compounds

- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which includes an acetamide group in addition to the boronic ester. This combination of functional groups enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

生物活性

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action and implications for therapeutic applications.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 277.12 g/mol

- CAS Number : 302577-73-7

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases.

Key Findings on GSK-3β Inhibition

Research indicates that derivatives similar to N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit potent GSK-3β inhibitory activity:

- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 8 nM to over 1 μM based on their substituents and structural modifications .

Anticancer Activity

N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has demonstrated potential anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can significantly inhibit the proliferation of various cancer cell lines (e.g., MDA-MB-231) with selectivity over non-cancerous cells .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also exhibit anti-inflammatory properties:

- Reduction of Cytokines : Research has indicated that related compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and NO in microglial cells .

Table 1: Summary of Biological Activities

Safety Profile

While the compound shows promising biological activities, safety assessments are crucial. Preliminary data suggest that it may cause skin irritation upon contact; however, detailed toxicological studies are necessary to establish a comprehensive safety profile .

属性

IUPAC Name |

N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFJROOKMUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682289 | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-87-1 | |

| Record name | Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。